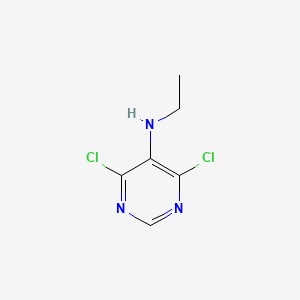

4,6-dichloro-N-ethylpyrimidin-5-amine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “4,6-dichloro-N-ethylpyrimidin-5-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound isInChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of “4,6-dichloro-N-ethylpyrimidin-5-amine” is 192.04 g/mol . It has a density of 1.4±0.1 g/cm3 and a boiling point of 305.7±37.0 °C at 760 mmHg .Applications De Recherche Scientifique

- Scientific Field: Organic Chemistry

- Application : 4,6-Dichloropyrimidine is used in the synthesis of N-heteroaryl substituted adamantane-containing amines .

- Method of Application : Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .

- Results : The prototropic equilibrium in these compounds was studied using NMR spectroscopy . Some derivatives of aminopyrimidine were found to act as inhibitors of various ferments .

- Application : 4,6-Dichloropyrimidine is used in the preparation of pesticides and dyes .

- Method of Application : 4,6-Dichloropyrimidines are obtained by the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . This process can be carried out in a particularly simple manner and also continuously .

- Results : The process is advantageous as it reduces the risk, is more reasonable in technology, simple and convenient, low in cost, high in quality, environmentally friendly, and more specifically suitable for industrial production .

- Application : 4,6-Dichloropyrimidine is used in the synthesis of morpholine substituents with the pyrimidine core .

- Method of Application : The first step encompasses a nucleophilic substitution reactions to form two C-N bonds of morpholine substituents with the pyrimidine core .

- Results : The reaction results in the formation of 4,6-dimorpholino-2-chloropyrimidine and 2,4-dimorpholino-6-chloropyrimidine or 4,4′-(6-chloropyrimidine-2,4-diyl) dimorpholine .

Scientific Field: Chemical Engineering

Scientific Field: Organic Chemistry

- Application : 4,6-Dichloropyrimidine is used in the synthesis of Azoxystrobin, a methoxy acrylate (Strobilurin) series bactericidal agent .

- Method of Application : The synthesis involves a series of reactions, including feeding formamide, absolute ethyl alcohol and sodium ethoxide into a container; stirring and heating; dropping diethyl malonate; reflowing and maintaining the temperature after the dropping; recovering the absolute ethyl alcohol and water-containing ethyl alcohol; dropping hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6; cooling; centrifuging and drying to obtain 4, 6-dihydroxypyrimidine .

- Results : The preparation method can reduce the risk, is more reasonable in technology, simple and convenient, low in cost, high in quality, environmentally friendly, and more specifically suitable for industrial production .

- Application : N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities .

- Method of Application : Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

- Results : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .

Scientific Field: Pesticide Production

Scientific Field: Organic Chemistry

Propriétés

IUPAC Name |

4,6-dichloro-N-ethylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEMTMXDEZPQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-ethylpyrimidin-5-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2990795.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2990804.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2990810.png)

![2-(2-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990812.png)

![tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2990817.png)